An In-depth Technical Guide to the Synthesis and Characterization of cis-Dichlorobis(triphenylphosphite)platinum(II)
An In-depth Technical Guide to the Synthesis and Characterization of cis-Dichlorobis(triphenylphosphite)platinum(II)
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of cis-dichlorobis(triphenylphosphite)platinum(II), a square planar platinum(II) complex. This document is intended for researchers, scientists, and professionals in the fields of inorganic chemistry, materials science, and drug development who require a deep technical understanding of this compound and its properties.
Introduction: The Significance of Platinum(II) Phosphite Complexes
Platinum(II) complexes are a cornerstone of modern inorganic chemistry, with applications ranging from catalysis to medicine. The discovery of cisplatin's anticancer properties sparked immense interest in platinum-based compounds for therapeutic applications. While cisplatin and its analogs are highly effective, their clinical use can be limited by severe side effects and the development of drug resistance.[1][2] This has driven research into new classes of platinum complexes with potentially different mechanisms of action and improved pharmacological profiles.
Phosphine and phosphite complexes of platinum(II) have emerged as a promising area of investigation. The electronic and steric properties of the phosphorus ligands can be finely tuned to modulate the reactivity, stability, and biological activity of the metal center. cis-Dichlorobis(triphenylphosphite)platinum(II), with the chemical formula cis-[PtCl₂(P(OPh)₃)₂], is a key precursor for the synthesis of various other platinum compounds and a subject of interest for its potential applications in catalysis and as a scaffold for novel therapeutic agents. Understanding its synthesis and characterizing its unique structural and spectroscopic features are fundamental to unlocking its full potential.
Synthesis of cis-Dichlorobis(triphenylphosphite)platinum(II)
The synthesis of cis-dichlorobis(triphenylphosphite)platinum(II) is typically achieved through the reaction of a platinum(II) precursor with two equivalents of triphenylphosphite. A reliable and effective method involves the direct reaction of platinum(II) chloride with triphenylphosphite in a suitable solvent.
Causality Behind Experimental Choices
The choice of reactants and conditions is critical for obtaining the desired cis isomer in high purity. Platinum(II) chloride serves as a readily available source of Pt(II). Toluene is often selected as the reaction solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate. The 1:2 molar ratio of PtCl₂ to P(OPh)₃ is stoichiometric for the formation of the desired product. The reaction temperature of 60°C provides sufficient thermal energy to drive the reaction to completion within a reasonable timeframe without promoting decomposition or isomerization.
Experimental Protocol
The following protocol is adapted from a reported new method for the synthesis of cis-[PtCl₂(P(OPh)₃)₂].
Materials:
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Platinum(II) chloride (PtCl₂)
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Triphenylphosphite (P(OPh)₃)
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Toluene (anhydrous)
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Chloroform
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Methanol
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend platinum(II) chloride in toluene.
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Add two molar equivalents of triphenylphosphite to the suspension.
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Heat the mixture to 60°C and maintain this temperature while stirring for 6 hours.
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During the reaction, a yellowish precipitate of the crude product will form.
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After 6 hours, allow the mixture to cool to room temperature.
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Extract the yellowish precipitate from the suspension by filtration.
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To obtain colorless crystals suitable for X-ray diffraction, dissolve the crude product in a minimal amount of chloroform.
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Slowly add methanol to the chloroform solution until crystals begin to form.
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Allow the solution to stand for complete crystallization.
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Collect the colorless crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Characterization of cis-Dichlorobis(triphenylphosphite)platinum(II)
A comprehensive characterization of the synthesized complex is essential to confirm its identity, purity, and geometry. The primary techniques employed are single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the cis geometry and precise bond lengths and angles.
Key Structural Features:
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Geometry: The complex exhibits a distorted square planar geometry around the central platinum atom.[3]
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Coordination: The platinum atom is coordinated to two chlorine atoms and two phosphorus atoms from the triphenylphosphite ligands, with the two chlorine ligands in a cis configuration.[3]
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Crystal System: The complex crystallizes in the orthorhombic space group P2₁2₁2₁.[3]
Table 1: Selected Crystallographic Data for cis-[PtCl₂(P(OPh)₃)₂]
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [3] |
| Space Group | P2₁2₁2₁ | [3] |
| a (Å) | 10.4135(13) | [3] |
| b (Å) | 14.0635(16) | [3] |
| c (Å) | 23.505(3) | [3] |
| Pt-P1 (Å) | 2.1985(12) | [3] |
| Pt-P2 (Å) | 2.1998(10) | [3] |
| Pt-Cl1 (Å) | 2.3390(10) | [3] |
| Pt-Cl2 (Å) | 2.3256(10) | [3] |
| P1-Pt-P2 (°) | 93.56(4) | [3] |
| Cl1-Pt-Cl2 (°) | 88.51(4) | [3] |
| P1-Pt-Cl1 (°) | 89.38(4) | [3] |
| P2-Pt-Cl2 (°) | 88.58(4) | [3] |
The bond angles around the platinum center deviate from the ideal 90° of a perfect square planar geometry, indicating a distorted structure, which can be attributed to the steric bulk of the triphenylphosphite ligands.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a powerful tool for characterizing phosphorus-containing compounds. The chemical shift (δ) and coupling constants provide valuable information about the electronic environment of the phosphorus atoms and their bonding to the platinum center.
Expected ³¹P NMR Spectral Features:
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Chemical Shift: Coordinated triphenylphosphite typically exhibits a downfield shift compared to the free ligand. For cis-[PtCl₂(P(OPh)₃)₂], a single resonance is expected due to the chemical equivalence of the two phosphorus atoms. The chemical shift for a similar complex, cis-dichloridobis(triisopropoxyphosphine)platinum(II), was reported at δ 61.7 ppm.[4]
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¹⁹⁵Pt-¹³P Coupling: Platinum has a naturally abundant NMR-active isotope, ¹⁹⁵Pt (I = 1/2, 33.8% abundance). The coupling between the ¹⁹⁵Pt nucleus and the two equivalent ³¹P nuclei results in a characteristic satellite pattern flanking the main peak. The magnitude of the one-bond coupling constant, ¹J(Pt-P), is indicative of the s-character of the Pt-P bond. For similar cis-platinum(II) phosphite complexes, ¹J(Pt-P) values are typically in the range of 5000-6000 Hz.[4]
Table 2: Predicted ³¹P NMR Data for cis-[PtCl₂(P(OPh)₃)₂]
| Parameter | Predicted Value |
| Chemical Shift (δ) | ~60-70 ppm |
| ¹J(Pt-P) | ~5800 Hz |
| Multiplicity | Singlet with ¹⁹⁵Pt satellites |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the characteristic vibrational modes of the complex, particularly the Pt-Cl and Pt-P stretching frequencies.
Key IR Absorption Bands:
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Pt-Cl Stretching (ν(Pt-Cl)): The number of IR-active Pt-Cl stretching bands is indicative of the geometry of the complex. For a cis isomer (C₂ᵥ symmetry), two IR-active Pt-Cl stretching bands are expected (symmetric and asymmetric stretches). In contrast, a trans isomer (D₂h symmetry) would show only one IR-active Pt-Cl stretch. The presence of two distinct bands in the far-IR region is a strong indicator of the cis configuration.[5] These bands typically appear in the 300-350 cm⁻¹ range.
-
Pt-P Stretching (ν(Pt-P)): The Pt-P stretching vibrations are also found in the far-IR region, typically around 280-380 cm⁻¹.[6]
-
Ligand Vibrations: The spectrum will also show the characteristic absorption bands of the triphenylphosphite ligands, such as P-O and C-H stretching and bending modes.
Table 3: Expected IR Absorption Frequencies for cis-[PtCl₂(P(OPh)₃)₂]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| ν(Pt-Cl) (asymmetric) | ~340-360 |
| ν(Pt-Cl) (symmetric) | ~330-350 |
| ν(Pt-P) | ~280-380 |
| ν(P-O) | ~1000-1100 |
| ν(C-H) aromatic | ~3000-3100 |
Applications in Drug Development
While cis-dichlorobis(triphenylphosphite)platinum(II) itself is not a clinical drug, it serves as a valuable precursor and a model compound for the development of new platinum-based therapeutic agents. The rationale for exploring such complexes in drug development is multifaceted:
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Overcoming Cisplatin Resistance: Platinum complexes with different ligand spheres may exhibit different mechanisms of cellular uptake, DNA binding, and processing by cellular repair machinery, potentially allowing them to overcome resistance to cisplatin.[7]
-
Modulating Reactivity and Lipophilicity: The triphenylphosphite ligands are more lipophilic than the ammine ligands of cisplatin, which can influence the complex's ability to cross cell membranes. The electronic properties of the phosphite ligands also modulate the reactivity of the platinum center.
-
Alternative Cellular Targets: While DNA is the primary target for cisplatin, some platinum-phosphine complexes have been shown to interact with other cellular components, which could lead to different mechanisms of cytotoxicity.[8]
Although direct cytotoxicity data for cis-[PtCl₂(P(OPh)₃)₂] is not widely reported in the readily available literature, studies on analogous platinum(II) phosphine complexes have demonstrated significant antiproliferative activity, in some cases exceeding that of cisplatin, particularly in cisplatin-resistant cancer cell lines.[9] This suggests that platinum(II) phosphite complexes are a promising class of compounds for further investigation in the development of novel anticancer therapeutics.
Conclusion
cis-Dichlorobis(triphenylphosphite)platinum(II) is a fundamentally important platinum(II) complex with well-defined synthetic routes and structural characteristics. Its distorted square planar geometry has been unequivocally confirmed by single-crystal X-ray diffraction. Spectroscopic techniques such as ³¹P NMR and IR spectroscopy provide critical data for confirming its identity and cis-configuration in the absence of single crystals. The insights gained from the study of this and related complexes continue to inform the rational design of new platinum-based compounds for applications in catalysis and, most notably, in the ongoing search for more effective and less toxic anticancer drugs.
References
-
Crystal and molecular structure of cis-Dichlorobis(triphenyl-phosphite) Platinum(II) - NIH. Available at: [Link]
-
cis-Dichlorobis(triphenylphosphine-κP)platinum(II) - IUCr Journals. Available at: [Link]
-
Studies of the mechanism of action of platinum(II) complexes with potent cytotoxicity in human cancer cells - PubMed. Available at: [Link]
-
Crystal and Molecular Structure of Platinum(II) Complex with Bis(Diphenyl Phosphino)Methane - Oriental Journal of Chemistry. Available at: [Link]
-
Bis(triphenylphosphine)platinum chloride - Wikipedia. Available at: [Link]
-
cis-Dichloridobis(triphenylphosphine-κP)platinum(II) chloroform solvate - PMC - NIH. Available at: [Link]
-
Antiproliferative activity of platinum(II) complexes containing triphenylphosphine - UNIPI. Available at: [Link]
-
Dibromo- and Dichlorotriphenylphosphino N-Acyclic Carbene Complexes of Platinum(II)—Synthesis and Cytotoxicity - MDPI. Available at: [Link]
-
(PDF) cis-Dichloridobis(triisopropoxyphosphine)platinum(II) - ResearchGate. Available at: [Link]
-
platinum(ii) complexes: infrared spectra in the 300–800 cm−1 region - ResearchGate. Available at: [Link]
-
cis- and trans-Influences in platinum(II) complexes. X-Ray crystal-structure analysis of cis-dichloro(triethylphosphine)(trifluorophosphine)platinum(II) - Sci-Hub. Available at: [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]
-
Phosphorus-31 nuclear magnetic resonance spectra of platinum complexes containing nonequivalent phosphorus atoms and the cis-influence - Journal of the Chemical Society A - RSC Publishing. Available at: [Link]
-
Preparation and 31P NMR characterization of N-bonded complexes of platinum(II) with a phosphadithiatriazine: X-ray structure of trans-PtCl2(Pet3)(η1-N-Ph2PS2N3) - ResearchGate. Available at: [Link]
-
Antiproliferative activity of platinum(II) complexes containing triphenylphosphine - UNIPI. Available at: [Link]
-
trans-Dichloro(triphenylarsino)(N,N-dialkylamino)platinum(II) Complexes: In Search of New Scaffolds to Circumvent Cisplatin Resistance - NIH. Available at: [Link]
-
Combined DFT protocol for the calculation of 31P NMR shifts in platinum complexes. Available at: [Link]
-
Platinum-based drugs for cancer therapy and anti-tumor strategies - Theranostics. Available at: [Link]
-
Platinum Complexes for the Treatment of Cancer: Why the Search Goes On - ResearchGate. Available at: [Link]
Sources
- 1. Platinum-based drugs for cancer therapy and anti-tumor strategies [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. A potent cytotoxic photoactivated platinum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal and Molecular Structure of Platinum(II) Complex with Bis(Diphenyl Phosphino)Methane – Oriental Journal of Chemistry [orientjchem.org]
- 7. Studies of the mechanism of action of platinum(II) complexes with potent cytotoxicity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trans-Dichloro(triphenylarsino)(N,N-dialkylamino)platinum(II) Complexes: In Search of New Scaffolds to Circumvent Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
